Acetamide, N-(8-(dimethylamine)-1,7-naphthyridin-6-yl)-
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Overview
Description
Acetamide, N-(8-(dimethylamine)-1,7-naphthyridin-6-yl)- is a complex organic compound that belongs to the class of amides This compound is characterized by the presence of a naphthyridine ring system substituted with a dimethylamine group and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(8-(dimethylamine)-1,7-naphthyridin-6-yl)- typically involves multi-step organic reactions. One common method includes the initial formation of the naphthyridine core, followed by the introduction of the dimethylamine group and the acetamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction efficiency and scalability. The process may include steps such as distillation, crystallization, and purification to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(8-(dimethylamine)-1,7-naphthyridin-6-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Nucleophiles such as halides, amines, and thiols in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Acetamide, N-(8-(dimethylamine)-1,7-naphthyridin-6-yl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Acetamide, N-(8-(dimethylamine)-1,7-naphthyridin-6-yl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dimethylacetamide: A related compound with similar solvent properties but different structural features.
N,N-Dimethylformamide: Another similar compound used as a solvent and reagent in organic synthesis.
Acetamide: A simpler amide with different chemical properties and applications.
Uniqueness
Acetamide, N-(8-(dimethylamine)-1,7-naphthyridin-6-yl)- is unique due to its specific naphthyridine core and the presence of both dimethylamine and acetamide groups. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
106309-67-5 |
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Molecular Formula |
C12H14N4O |
Molecular Weight |
230.27 g/mol |
IUPAC Name |
N-[8-(dimethylamino)-1,7-naphthyridin-6-yl]acetamide |
InChI |
InChI=1S/C12H14N4O/c1-8(17)14-10-7-9-5-4-6-13-11(9)12(15-10)16(2)3/h4-7H,1-3H3,(H,14,15,17) |
InChI Key |
GCHCPCAPWODONJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=C2C(=C1)C=CC=N2)N(C)C |
Origin of Product |
United States |
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